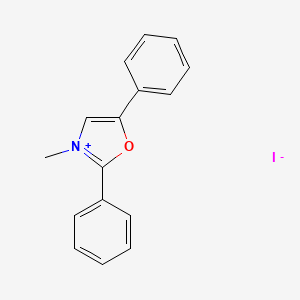![molecular formula C14H17F3O B14191424 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 922527-36-4](/img/structure/B14191424.png)
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one typically involves the reaction of 4-(2-methylpropyl)phenylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
科学的研究の応用
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can modulate enzyme activity or receptor function, leading to various biochemical effects.
類似化合物との比較
1,1,1-Trifluoro-3-phenyl-2-propanone: Shares the trifluoromethyl and phenyl groups but differs in the position of the substituents.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but has a different functional group and carbon chain length.
1,1,1-Trifluoro-3-methyl-butan-2-one: Similar trifluoromethyl group but lacks the phenyl group.
Uniqueness: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of both the trifluoromethyl and 4-(2-methylpropyl)phenyl groups, which impart distinct steric and electronic properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
922527-36-4 |
|---|---|
分子式 |
C14H17F3O |
分子量 |
258.28 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H17F3O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(18)14(15,16)17/h4-7,9-10H,8H2,1-3H3 |
InChIキー |
MGNFWNFFDMAFCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)

![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)

![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)


![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14191412.png)
![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)
